N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide -

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide

Catalog Number: EVT-3804154
CAS Number:
Molecular Formula: C22H16ClNO4
Molecular Weight: 393.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound serves as a fundamental building block in synthesizing various benzodioxin-containing sulfonamides with potential anti-diabetic properties. [] It is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. [] Further reactions with diverse 2-bromo-N-(un/substituted-phenyl)acetamides yield a series of new compounds exhibiting weak to moderate α-glucosidase enzyme inhibitory activities. []

Relevance: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide shares the core 2,3-dihydro-1,4-benzodioxin-6-yl moiety with the target compound, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide. Both compounds belong to the broader class of benzodioxin derivatives, known for their diverse pharmacological activities. []

2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds demonstrate promising antibacterial and antifungal activities. [] They are synthesized by reacting 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with various 2-bromo-N-(un/substituted)phenylacetamides. [] Within this series, 2-[amino]-N-(3,5-dimethylphenyl)acetamide exhibits particularly strong antimicrobial potential with low hemolytic activity. []

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide, highlighting the importance of this moiety in various pharmacological contexts. Both sets of compounds belong to the sulfonamide class, known for their diverse biological activities, including antibacterial and antifungal properties. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of sulfonamides was designed as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. [] These compounds were synthesized by reacting N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide with various alkyl/aralkyl halides. [] Among these compounds, N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide demonstrate moderate inhibitory potential against acetylcholinesterase. [] Additionally, N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide exhibit moderate inhibition against the α-glucosidase enzyme. []

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the sulfonamide functional group with N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide, emphasizing the recurring presence of these structural features in compounds with therapeutic potential for neurological and metabolic disorders. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

Compound Description: The crystal structure of this compound reveals a dihedral angle between the aromatic rings and a gauche conformation in the C—S—N—C bond. [] The dihydrodioxine ring exhibits disorder, existing in two half-chair conformations. [] In the crystal structure, N—H⋯O hydrogen bonds link molecules into chains. []

Relevance: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the sulfonamide functionality with N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide. This highlights the prevalence of the benzodioxin-sulfonamide combination in medicinal chemistry research. []

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Compound Description: The crystal structure of this compound shows the quinoline and benzene rings inclined to each other. [] The dioxine ring adopts a twist-chair conformation. [] Interestingly, the structure lacks classical hydrogen bonds but exhibits weak intermolecular C—H⋯N and C—H⋯O interactions. []

Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide, demonstrating the incorporation of this structure into diverse chemical scaffolds. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds display substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. [] The synthesis involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide with 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of lithium hydride. [] In silico molecular docking studies support the observed in vitro enzyme inhibition data. []

Relevance: This series of compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the sulfonamide functional group with N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide, highlighting the recurring use of these structural elements in designing enzyme inhibitors. []

Properties

Product Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-chlorobenzamide

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

InChI

InChI=1S/C22H16ClNO4/c23-16-8-4-7-15(11-16)22(26)24-18-13-20-19(27-9-10-28-20)12-17(18)21(25)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,24,26)

InChI Key

VIULPEQJOFDSPG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.